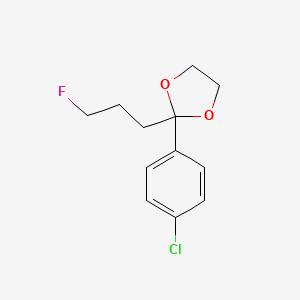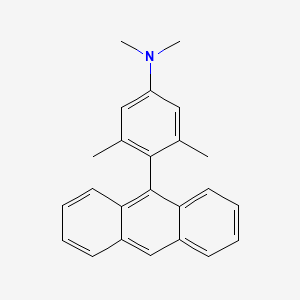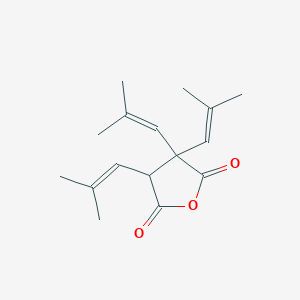
Triisobutenylsuccinic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisobutenylsuccinic anhydride is an organic compound that belongs to the class of succinic anhydrides. It is derived from the reaction of maleic anhydride with triisobutene. This compound is widely used in various industrial applications, particularly as an intermediate in the production of surfactants, lubricants, and additives.
準備方法
Synthetic Routes and Reaction Conditions
Triisobutenylsuccinic anhydride is typically synthesized through the Alder-ene reaction between maleic anhydride and triisobutene. This reaction occurs at elevated temperatures, usually between 180°C and 220°C, in the presence of a radical initiator. The reaction proceeds as follows:
Maleic anhydride+Triisobutene→Triisobutenylsuccinic anhydride
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where maleic anhydride and triisobutene are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or crystallization.
化学反応の分析
Types of Reactions
Triisobutenylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form triisobutenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water at elevated temperatures.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of primary or secondary amines, often under mild heating.
Major Products Formed
Hydrolysis: Triisobutenylsuccinic acid.
Esterification: Triisobutenylsuccinic esters.
Amidation: Triisobutenylsuccinic amides.
科学的研究の応用
Triisobutenylsuccinic anhydride has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and additives for fuels and lubricants.
作用機序
The mechanism of action of triisobutenylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of corresponding acids, esters, or amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Triisobutenylsuccinic anhydride can be compared with other similar compounds, such as:
Maleic anhydride: Similar in structure but lacks the triisobutene group.
Polyisobutylene succinic anhydride: Contains a polyisobutylene chain instead of triisobutene.
Succinic anhydride: The simplest form of succinic anhydride without any substituents.
The uniqueness of this compound lies in its triisobutene group, which imparts specific properties and reactivity, making it suitable for specialized applications in various industries.
特性
CAS番号 |
63979-83-9 |
|---|---|
分子式 |
C16H22O3 |
分子量 |
262.34 g/mol |
IUPAC名 |
3,3,4-tris(2-methylprop-1-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H22O3/c1-10(2)7-13-14(17)19-15(18)16(13,8-11(3)4)9-12(5)6/h7-9,13H,1-6H3 |
InChIキー |
IGFXDIOXQABHSI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1C(=O)OC(=O)C1(C=C(C)C)C=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



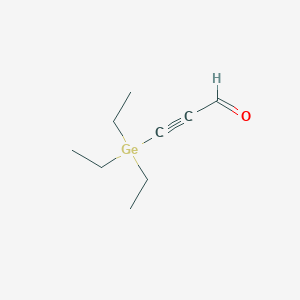



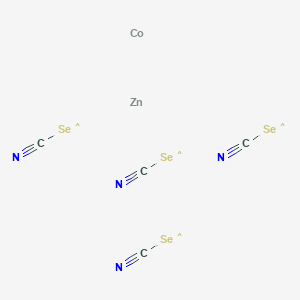
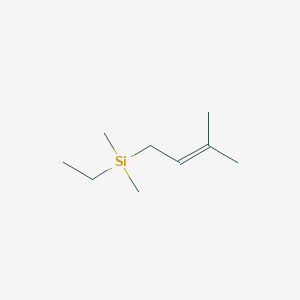
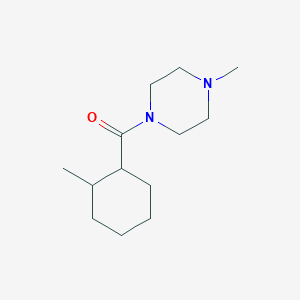
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
